3-(2-Fluoroacetyl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluoroacetyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRFKVKZKXCAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CF)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 3 2 Fluoroacetyl Benzonitrile
Retrosynthetic Analysis and Key Disconnections for the Target Compound
Retrosynthetic analysis of 3-(2-Fluoroacetyl)benzonitrile reveals two primary disconnections. The first logical disconnection is at the C-C bond between the carbonyl group and the benzene (B151609) ring. This suggests a Friedel-Crafts acylation or a related reaction using a fluoroacetylating agent and a benzonitrile (B105546) precursor. The second key disconnection is at the C-F bond, pointing towards the late-stage fluorination of a corresponding acetylbenzonitrile precursor. A third approach involves the formation of the nitrile group from a suitable precursor, such as an aldehyde or an amide, already bearing the fluoroacetyl moiety.
Precursor Synthesis and Derivatization Approaches
The synthesis of this compound relies heavily on the strategic preparation of its precursors. This involves the carefully planned introduction of the fluoroacetyl group and the formation or functionalization of the benzonitrile core.
Introduction of the Fluoroacetyl Moiety
The introduction of the fluoroacetyl group is a critical step. One common method involves the use of fluoroacetic acid or its derivatives, such as fluoroacetyl chloride or fluoroacetic anhydride, in a Friedel-Crafts acylation reaction with a suitable benzonitrile derivative. However, the reactivity and potential for side reactions necessitate careful control of reaction conditions.
An alternative strategy is the fluorination of a pre-existing acetyl group. Reagents like N,N-diethylaminosulfur trifluoride (DAST) can be employed to convert a hydroxyl group, obtained from the reduction of a ketone, into a fluoro group. jst.go.jp This multi-step process offers an alternative route when direct fluoroacetylation is challenging.
Formation and Functionalization of the Benzonitrile Core
The benzonitrile core can be synthesized through various established methods. The Sandmeyer reaction, which involves the diazotization of a corresponding aniline (B41778) derivative followed by treatment with a cyanide salt, is a classic and widely used approach. google.com Alternatively, the dehydration of a benzamide (B126) or the reaction of a benzyl (B1604629) halide with a cyanide salt can also yield the desired benzonitrile.
Functionalization of a pre-existing benzonitrile molecule is another key strategy. Electrophilic aromatic substitution reactions, such as acylation, can be used to introduce the acetyl or fluoroacetyl group at the meta-position, guided by the electron-withdrawing nature of the nitrile group.
Mechanistic Investigations of Key Synthetic Transformations
The mechanisms underpinning the synthesis of benzonitrile derivatives are well-documented. In Friedel-Crafts acylation, a Lewis acid catalyst activates the acylating agent, generating a highly electrophilic acylium ion that then attacks the aromatic ring. The subsequent loss of a proton restores aromaticity.
The Sandmeyer reaction proceeds through the formation of a diazonium salt from an aniline. This is followed by a single-electron transfer from a copper(I) cyanide complex, leading to the formation of a phenyl radical and dinitrogen gas. The phenyl radical then reacts with the cyanide to form the benzonitrile.
Development of Novel and Efficient Synthetic Routes
Ongoing research focuses on developing more efficient and environmentally friendly synthetic methods. This includes the exploration of novel catalysts and reaction conditions to improve yields, reduce waste, and simplify purification processes.
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in modern organic synthesis. In the context of synthesizing this compound, catalytic approaches can be applied to various steps. For instance, the development of more active and selective catalysts for Friedel-Crafts acylation can lead to higher yields and fewer byproducts.
Furthermore, metal-catalyzed cross-coupling reactions offer powerful tools for constructing the C-C bond between the acyl group and the aromatic ring. While not directly applied to the title compound in the provided context, the principles of reactions like the Suzuki or Heck coupling could be adapted for analogous syntheses. The use of palladium catalysts in C-H functionalization is another area of active research that could potentially lead to more direct and efficient routes for synthesizing functionalized benzonitriles. mpg.de
Application of Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally responsible and sustainable chemical processes. epitomejournals.comdergipark.org.tr These principles can be applied to the aforementioned synthetic strategies to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Catalyst Selection : Traditional Friedel-Crafts acylations often employ stoichiometric amounts of corrosive and hazardous Lewis acids like AlCl₃. A greener approach involves substituting these with more environmentally benign catalysts. dergipark.org.tr Heterogeneous catalysts or recyclable catalysts such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) are excellent alternatives. acs.orgnih.gov Bi(OTf)₃ is known to be an effective catalyst for reactions involving benzylic cations and can often be used in smaller, catalytic amounts. acs.orgnih.gov Another green alternative is the use of ionic liquids, which can act as both catalyst and solvent, simplifying separation and enabling recycling. rsc.org
Solvent Choice : Many organic reactions utilize volatile and toxic organic solvents. Green chemistry encourages their replacement with safer alternatives. dergipark.org.tr For the synthesis of this compound, solvents like 1,2-dichloroethane (B1671644) (DCE) or other chlorinated hydrocarbons could be replaced. acs.org Water is considered a benign "universal solvent" and its use can sometimes enhance reaction rates through hydrophobic effects. dergipark.org.tr In other cases, solvent-free reactions, where reactants are ground together, or the use of recyclable solvents like ionic liquids, can significantly reduce the environmental impact. epitomejournals.comrsc.org
Atom Economy and Waste Reduction : The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a key metric of green synthesis. epitomejournals.com A comparative analysis of the proposed routes for this compound would be necessary. A direct Friedel-Crafts acylation might have a higher atom economy than a multi-step route involving protection and deprotection steps or the use of activating groups. Base-mediated benzannulation reactions, for example, have been developed where the only by-product is ethanol (B145695) and CO₂, representing a highly atom-economical process. rsc.org
Energy Efficiency : Reducing energy consumption is another cornerstone of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. rsc.org The use of microwave irradiation is a notable technique for improving energy efficiency, as it can dramatically reduce reaction times from many hours to just minutes, as demonstrated in the synthesis of the benzonitrile-containing drug rilpivirine (B1684574). nih.gov
The table below summarizes the application of green chemistry principles to a hypothetical synthetic route.
| Green Chemistry Principle | Conventional Method (Example) | Greener Alternative | Benefit |
| Catalysis | Stoichiometric AlCl₃ in Friedel-Crafts Acylation | Catalytic Bi(OTf)₃ acs.orgnih.gov or recyclable solid acid catalysts dergipark.org.tr | Reduces corrosive waste, improves safety, allows for catalyst recycling. |
| Solvents | Chlorinated solvents (e.g., DCE, CH₂Cl₂) google.comacs.org | Water dergipark.org.tr, ionic liquids rsc.org, or solvent-free conditions epitomejournals.com | Minimizes use of toxic and volatile organic compounds. |
| Atom Economy | Use of protecting groups or multi-step synthesis with poor-yielding steps | Designing direct, one-pot reactions acs.org or catalyst-only assisted reactions rsc.org | Maximizes reactant incorporation into the final product, reduces by-products. |
| Energy Efficiency | Prolonged heating under reflux (e.g., 24-69 hours) nih.govjst.go.jp | Microwave-assisted synthesis (e.g., 90 minutes) nih.gov | Drastically reduces reaction time and energy consumption. |
Optimization of Synthetic Parameters for Research Scale Production
Optimizing the synthesis of this compound for research-scale production is essential to ensure reliable access to the material with consistent purity and yield. This process involves systematically varying key reaction parameters to identify the conditions that provide the best outcome. Drawing parallels from optimization studies of similar reactions, such as the synthesis of benzazepine analogs, provides a clear framework for this task. acs.orgnih.gov
Screening of Catalysts and Reagents : The choice of catalyst is paramount. In a potential Friedel-Crafts synthesis, different Lewis acids (e.g., AlCl₃, FeCl₃, Bi(OTf)₃) and Brønsted acids (e.g., p-TsOH, TFA) would be screened. acs.orgnih.gov Studies have shown that a combination of catalysts, such as Bi(OTf)₃ with p-TsOH, can significantly improve yields compared to using either catalyst alone. acs.org The equivalents of the acid or catalyst are also a critical parameter; increasing the amount can improve yield up to an optimal point, after which yields may decrease. acs.org
Reaction Temperature and Time : Temperature has a profound effect on reaction kinetics and selectivity. A systematic study would involve running the reaction at various temperatures (e.g., 85 °C, 100 °C, 150 °C) to find the optimal balance between reaction rate and by-product formation. acs.org Reaction progress should be monitored over time using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before significant degradation occurs. google.com For instance, the synthesis of rilpivirine saw reaction times drop from 69 hours to 90 minutes by switching to microwave heating, a significant optimization for rapid lab-scale synthesis. nih.gov
Solvent and Concentration : The reaction solvent can influence solubility, reaction rate, and even the reaction pathway. A range of solvents with varying polarities should be tested. For example, in some syntheses, 1,2-dichloroethane (DCE) has been shown to be a high-performing solvent. acs.org The concentration of the reactants is another parameter to optimize. While higher concentrations can increase the reaction rate, they can also lead to issues with solubility or increased side reactions.
Purification Strategy : For research-scale production, an efficient and scalable purification method is necessary. While silica (B1680970) gel column chromatography is common, it can be time-consuming. jst.go.jp Optimization may involve developing a protocol for purification via recrystallization, which is often more efficient for larger scales and can yield highly pure material. The choice of recrystallization solvent(s) would need to be systematically screened.
The following table illustrates a hypothetical optimization study for a key reaction step, based on methodologies reported for analogous systems. acs.org
Table: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Bi(OTf)₃ (5) | p-TsOH (3.0) | 85 | 12 | 38 |
| 2 | Bi(OTf)₃ (5) | p-TsOH (3.0) | 100 | 12 | 45 |
| 3 | Bi(OTf)₃ (5) | p-TsOH (5.0) | 100 | 12 | 78 |
| 4 | Bi(OTf)₃ (5) | p-TsOH (7.0) | 100 | 12 | 49 |
| 5 | None | p-TsOH (5.0) | 100 | 12 | 65 |
| 6 | Bi(OTf)₃ (5) | TFA (5.0) | 100 | 12 | 45 |
| 7 | Bi(OTf)₃ (5) | p-TsOH (5.0) | 100 | 8 | 82 |
This table is a representative example based on optimization studies of related compounds and does not represent actual experimental data for this compound.
Through such systematic optimization, a robust and efficient protocol for the research-scale synthesis of this compound can be developed, ensuring a reliable supply for further chemical and biological studies.
Advanced Reactivity and Transformation Studies of 3 2 Fluoroacetyl Benzonitrile
Reactions at the Benzonitrile (B105546) Functionality
The benzonitrile group is a versatile functional handle that can undergo a variety of transformations, including nucleophilic additions and cycloadditions, leading to a diverse range of chemical scaffolds. The electron-withdrawing nature of the nitrile group also influences the reactivity of the aromatic ring.
Nucleophilic Additions and Cycloadditions
The carbon-nitrogen triple bond of the nitrile is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org This reactivity allows for the conversion of the nitrile into other important functional groups.
One of the most common transformations is hydrolysis, which can be catalyzed by either acid or base to produce a carboxylic acid or an amide intermediate. thieme-connect.com The reaction proceeds through the nucleophilic attack of water on the nitrile carbon. thieme-connect.com Organometallic reagents, such as Grignard reagents, readily add to the nitrile to form imines, which can then be hydrolyzed to furnish ketones. openstax.orgias.ac.in This provides a powerful method for carbon-carbon bond formation.
The nitrile group can also participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles, which are important heterocyclic compounds in medicinal chemistry. thieme-connect.com This reaction is often catalyzed by transition metals. thieme-connect.com Another example is the reaction with 1,3-dipoles like nitrile oxides, which can lead to the formation of five-membered heterocycles. nih.govmasterorganicchemistry.com
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid / Amide |
| Grignard Reaction | 1. RMgX, ether or THF 2. H₃O⁺ | Ketone |
| Reduction | LiAlH₄, then H₂O | Primary Amine |
| [3+2] Cycloaddition | NaN₃, catalyst (e.g., Co(II)) | Tetrazole |
Derivatization Reactions for Diverse Chemical Scaffolds
The benzonitrile functionality serves as a key precursor for the synthesis of a multitude of heterocyclic systems. For instance, reactions with amines can yield N-substituted benzamides after hydrolysis. acs.org More complex structures can be accessed through cascade reactions. The reaction of 2-aminobenzonitriles with ketones, for example, is a well-established method for the synthesis of quinazolines, an important class of fused heterocycles. organic-chemistry.orgfrontiersin.org While 3-(2-fluoroacetyl)benzonitrile itself is not a 2-aminobenzonitrile, this highlights the potential for derivatization of the benzonitrile group in the construction of complex scaffolds.
The nitrile group can also be a directing group in electrophilic aromatic substitution, although the strong deactivating nature of both the nitrile and the fluoroacetyl group would make such reactions challenging.
Reactions at the Fluoroacetyl Moiety
The fluoroacetyl group contains a highly electrophilic carbonyl carbon due to the inductive effect of the adjacent fluorine atom. This moiety is a key site for a variety of chemical transformations.
Reactivity of the α-Fluoro Ketone System
α-Halogenated ketones are known to be highly reactive electrophiles. organic-chemistry.org The fluorine atom significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. However, some studies have shown that α-fluoro ketones can be slightly less reactive towards borohydride (B1222165) reduction compared to their α-chloro and α-bromo counterparts. organic-chemistry.orgmdpi.com This has been attributed to conformational preferences where the C-F bond alignment, which is crucial for optimal orbital overlap, is less favored. organic-chemistry.orgmdpi.com
The presence of the fluorine atom also influences the enolization of the ketone. Enolization away from the fluorine atom can lead to the formation of reactive intermediates. For instance, α-amino-α'-fluoro ketones have been shown to be unstable, undergoing enolization towards the amino group followed by fluoride (B91410) expulsion to form reactive oxyvinyliminium ions. nih.govresearchgate.net
Transformations Involving the Carbonyl Group
The carbonyl group of the fluoroacetyl moiety can undergo a range of transformations typical of ketones, but often with modified reactivity due to the α-fluorine.
Reduction: The carbonyl can be reduced to a secondary alcohol using various reducing agents. The choice of reagent is crucial to avoid unwanted side reactions.
Nucleophilic Addition: The carbonyl group readily reacts with a variety of nucleophiles. For example, addition of organometallic reagents can lead to the formation of tertiary alcohols.
Rearrangement Reactions: The corresponding oxime of the ketone can undergo a Beckmann rearrangement to yield an amide or a nitrile. masterorganicchemistry.com
Hydrodefluorination: In certain enzymatic systems, transaminases have been shown to catalyze the hydrodefluorination of α-fluoro ketones to the corresponding defluorinated ketones. docbrown.info
| Reaction Type | Typical Reagents | Product Type |
|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | α-Fluoro Alcohol |
| Grignard Addition | RMgX, then H₃O⁺ | Tertiary α-Fluoro Alcohol |
| Wittig Reaction | Ph₃P=CHR | Fluoroalkene |
| Beckmann Rearrangement (of oxime) | Acid (e.g., H₂SO₄) | Amide / Nitrile |
Chemoselectivity and Regioselectivity in Complex Reaction Environments
In a molecule possessing multiple reactive sites like this compound, controlling the chemoselectivity of a reaction is paramount. The general order of reactivity for carbonyl compounds towards nucleophiles is typically aldehydes > ketones > esters > amides > nitriles. rsc.org This suggests that the ketone of the fluoroacetyl group would generally be more reactive than the benzonitrile group towards many nucleophiles.
However, this order can be reversed by the choice of reagents and reaction conditions. For instance, some reagents are known to selectively reduce nitriles in the presence of ketones. rsc.org Furthermore, studies on substrates containing both a nitrile and a Weinreb amide have shown that Grignard reagents can react chemoselectively with the Weinreb amide to produce a cyano ketone, indicating that under certain conditions, a nitrile can be less reactive than a ketone-like functional group. ias.ac.inchemicalbook.com
Intramolecular reactions between the ketone and nitrile functionalities are also possible under certain conditions. For example, samarium(II) iodide can promote the reductive coupling of ketones and nitriles. acs.orgcapes.gov.br
The regioselectivity of reactions on the aromatic ring is dictated by the electronic properties of the existing substituents. Both the fluoroacetyl and the benzonitrile groups are electron-withdrawing and meta-directing for electrophilic aromatic substitution. This would direct any incoming electrophile to the positions ortho or para to either group, though the strong deactivation of the ring makes such reactions difficult. In nucleophilic aromatic substitution, these electron-withdrawing groups would activate the ring towards attack, particularly at positions ortho and para to them.
| Compound Name |
|---|
| This compound |
| 2-aminobenzonitrile |
Investigation of Reaction Mechanisms and Transient Intermediates
Currently, there is a lack of specific published research that mechanistically investigates the transformations of this compound. While general principles of α-fluoroketone reactivity are well-established, such as their propensity to form enolates or undergo reactions at the carbonyl center, specific data pertaining to this compound is not available.
Mechanistic studies, which often employ techniques like kinetic analysis, isotopic labeling, and computational modeling (e.g., Density Functional Theory - DFT), are crucial for understanding the step-by-step process of a chemical reaction. These studies help to identify short-lived transient intermediates, such as enolates, carbocations, or radical species, and to characterize the transition states that connect them. For this compound, such detailed analyses would provide invaluable insight into how the interplay between the fluoroacetyl group and the meta-substituted nitrile influences reaction outcomes. Without dedicated studies, any discussion of its specific intermediates remains speculative and based on analogies to similar, but not identical, molecules.
Exploration of Novel and Unprecedented Reaction Pathways
The search for novel and unprecedented reaction pathways is a driving force in synthetic chemistry, as it can lead to the efficient construction of complex and valuable molecules. An α-fluoroketone like this compound is a prime candidate for such explorations, potentially participating in unique cyclization, rearrangement, or multicomponent reactions.
For instance, the compound could theoretically serve as a precursor for various heterocyclic structures, which are of high interest in pharmaceutical research. Reactions could be designed to involve both the ketone and nitrile functionalities, leading to complex molecular architectures. However, the scientific literature does not currently contain reports of such novel transformations originating specifically from this compound. The development of new synthetic methods often involves screening various conditions (catalysts, solvents, temperatures) to uncover unexpected reactivity, but the results of such exploratory studies for this compound have not been published.
Theoretical and Computational Chemistry Studies of 3 2 Fluoroacetyl Benzonitrile
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. numberanalytics.com For 3-(2-Fluoroacetyl)benzonitrile, computational methods like Density Functional Theory (DFT) are employed to calculate its molecular orbitals and electron density distribution. mdpi.comnumberanalytics.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
In this compound, the HOMO is expected to be delocalized primarily over the benzonitrile (B105546) ring, while the LUMO would likely have significant contributions from the antibonding π* orbitals of the carbonyl and cyano groups. numberanalytics.compku.edu.cn The highly electronegative fluorine atom significantly influences the electronic properties by inductively withdrawing electron density, which can lower the energy of both the HOMO and LUMO. pku.edu.cn
Table 1: Calculated Electronic Properties of this compound at the B3LYP/6-311G(d,p) Level of Theory
| Property | Value |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Gap | 5.36 eV |
| Dipole Moment | 3.45 D |
Note: The data in this table is illustrative and based on typical values for similar aromatic ketones and nitriles.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the 2-fluoroacetyl side chain introduces the possibility of multiple conformations for this compound. numberanalytics.com Conformational analysis is essential for understanding the molecule's three-dimensional structure and how its shape affects its properties and interactions. numberanalytics.comutdallas.edu These studies are performed by systematically rotating the dihedral angles of the side chain and calculating the potential energy at each point, thereby mapping the potential energy surface (PES).
The key dihedral angle to consider is the C(ar)-C(carbonyl)-C(α)-F angle. The rotation around the bond connecting the carbonyl group to the aromatic ring defines the orientation of the acetyl group relative to the ring. Steric hindrance and electronic interactions, such as dipole-dipole interactions between the carbonyl and cyano groups, will govern the relative stability of the conformers. numberanalytics.comutdallas.edu The global minimum on the PES corresponds to the most stable conformation.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C(ar)-C(C=O)-C-H) | Relative Energy (kcal/mol) |
| A (Global Minimum) | ~180° (anti-periplanar) | 0.00 |
| B (Local Minimum) | ~0° (syn-periplanar) | 2.5 |
| C (Transition State) | ~90° (orthogonal) | 4.8 |
Note: The data presented is a hypothetical representation of a conformational analysis scan.
Reaction Pathway Predictions and Transition State Characterization
Quantum chemical calculations are invaluable for mapping out potential reaction pathways and identifying the associated transition states. scienceopen.comrsc.org For this compound, several reactions could be computationally investigated. For instance, the nucleophilic addition to the carbonyl carbon is a common reaction for ketones. Computational modeling can predict the energy barrier for the approach of a nucleophile and characterize the geometry and energy of the transition state.
Another area of interest is the potential for intramolecular cyclization reactions, which are influenced by the electronic effects of the fluorine substituent. iupac.orgteknoscienze.com By calculating the activation energies for different potential pathways, chemists can predict which reactions are most likely to occur under specific conditions. rsc.org The characterization of transition states, identified as first-order saddle points on the potential energy surface with a single imaginary frequency, is crucial for understanding the kinetics of these transformations.
Computational Prediction of Spectroscopic Signatures for Structural Elucidation
Computational methods can predict various spectroscopic signatures, which are vital for the structural characterization of newly synthesized compounds. numberanalytics.combrad.ac.ukfrontiersin.org By calculating vibrational frequencies and intensities, a theoretical Infrared (IR) spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecule's structure and assign specific vibrational modes. For this compound, characteristic peaks would include the C≡N stretch, the C=O stretch, and the C-F stretch.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. numberanalytics.com These predictions are highly sensitive to the electronic environment of each nucleus and can help assign peaks in the experimental NMR spectra, especially for complex aromatic regions. numberanalytics.comaip.org
Table 3: Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts for this compound
| Spectroscopic Data | Predicted Value | Assignment |
| IR Frequencies | ||
| ν(C≡N) | 2235 cm⁻¹ | Nitrile stretch |
| ν(C=O) | 1715 cm⁻¹ | Carbonyl stretch |
| ν(C-F) | 1080 cm⁻¹ | Carbon-Fluorine stretch |
| ¹³C NMR Shifts | ||
| C(CN) | 118.5 ppm | Nitrile carbon |
| C(C=O) | 195.2 ppm | Carbonyl carbon |
| C(ar)-CN | 112.9 ppm | Aromatic carbon attached to CN |
| C(ar)-CO | 137.8 ppm | Aromatic carbon attached to CO |
Note: These spectroscopic values are hypothetical and serve as examples of what computational prediction can provide.
Quantum Chemical Calculations on Reactivity Parameters and Reaction Kinetics
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. mdpi.comresearchgate.net Parameters such as electronegativity, chemical hardness, and the Fukui function can be calculated to predict the most reactive sites within this compound. For example, the Fukui function can identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.
The presence of the electron-withdrawing fluoroacetyl and cyano groups is expected to make the aromatic ring relatively electron-poor and susceptible to nucleophilic aromatic substitution under certain conditions. The carbonyl carbon is predicted to be a primary electrophilic site. These reactivity indices, combined with the calculation of activation energies for specific reactions, allow for a quantitative prediction of reaction kinetics. researchgate.net
Computational Design of Novel Derivatives with Predicted Reactivity Profiles
The true power of computational chemistry lies not only in explaining the properties of existing molecules but also in designing new ones with desired characteristics. numberanalytics.comresearchgate.net Starting with the this compound scaffold, computational methods can be used to screen a virtual library of derivatives. By systematically modifying the substituents on the aromatic ring or altering the fluorinated side chain, it is possible to tune the molecule's electronic properties, reactivity, and potential biological activity. worktribe.comnih.govbrieflands.com
For instance, adding electron-donating groups to the aromatic ring could increase the HOMO energy, potentially making the derivative a better electron donor. Conversely, adding further electron-withdrawing groups could enhance its electron-accepting properties. This in-silico design process can prioritize the most promising candidates for synthesis, saving significant time and resources in the laboratory. researchgate.netacs.org
Analytical and Spectroscopic Methodologies for Structural Elucidation in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules like 3-(2-Fluoroacetyl)benzonitrile. A suite of 1D and 2D NMR experiments is employed to assign the chemical environment of each atom.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring atoms. The aromatic protons on the benzonitrile (B105546) ring would appear as a complex multiplet pattern in the downfield region (typically δ 7.5-8.0 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the fluorine atom and the carbonyl group would exhibit a characteristic doublet due to coupling with the ¹⁹F nucleus, typically observed in the range of δ 4.5-5.5 ppm.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbon of the nitrile group (-C≡N) is expected in the δ 115-120 ppm region. The carbonyl carbon (-C=O) would appear significantly downfield, around δ 190-200 ppm. The aromatic carbons would resonate in the δ 125-140 ppm range, and the methylene carbon (-CH₂F) would be observed around δ 80-90 ppm, with its signal split into a doublet due to coupling with the adjacent fluorine atom.
¹⁹F NMR (Fluorine-19 NMR): This technique is highly specific for fluorine-containing compounds. A single resonance, split into a triplet due to coupling with the two adjacent methylene protons, would be expected for the fluorine atom in this compound. The chemical shift would be indicative of the electronic environment of the fluorine atom.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to confirm the connectivity of the aromatic protons on the benzonitrile ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons in the molecule.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Correlations |
| ¹H | 7.5-8.0 (aromatic), 4.5-5.5 (-CH₂F) | Multiplet, Doublet | Aromatic protons show COSY correlations. -CH₂F protons show HMBC correlation to C=O. |
| ¹³C | 115-120 (-C≡N), 190-200 (C=O), 125-140 (aromatic), 80-90 (-CH₂F) | Singlet, Singlet, Multiple singlets, Doublet (due to ¹JCF) | -CH₂F carbon shows HSQC correlation with its attached protons. |
| ¹⁹F | Varies | Triplet (due to ²JHF) | Correlates with the -CH₂- protons. |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound with high accuracy. For this compound (C₉H₆FNO), the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be measured and compared to the calculated theoretical mass.
Fragmentation analysis in the mass spectrum would provide further structural information. Key fragmentation pathways would likely involve the loss of the fluoroacetyl group, the nitrile group, or cleavage of the bond between the carbonyl group and the aromatic ring. The observation of characteristic fragment ions would lend strong support to the proposed structure.
| Ion | Formula | Calculated Exact Mass | Expected Observation |
| [M]⁺ | C₉H₆FNO | 163.0433 | Molecular Ion |
| [M-HF]⁺ | C₉H₅NO | 143.0371 | Loss of hydrogen fluoride (B91410) |
| [M-CO]⁺ | C₈H₆FN | 135.0484 | Loss of carbon monoxide |
| [C₇H₄N]⁺ | C₇H₄N | 102.0344 | Fragment corresponding to the benzonitrile cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be expected to show strong, characteristic absorption bands. A sharp, intense band around 2230-2210 cm⁻¹ would be indicative of the nitrile (-C≡N) stretching vibration. A strong absorption in the region of 1700-1720 cm⁻¹ would correspond to the carbonyl (-C=O) stretch. The C-F bond would exhibit a strong absorption in the fingerprint region, typically between 1100 and 1000 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also typically strong and sharp in the Raman spectrum. The symmetric breathing modes of the aromatic ring often give rise to strong Raman signals.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Nitrile (-C≡N) | Stretching | 2230-2210 | IR, Raman |
| Carbonyl (-C=O) | Stretching | 1720-1700 | IR |
| Carbon-Fluorine (C-F) | Stretching | 1100-1000 | IR |
| Aromatic C-H | Stretching | >3000 | IR, Raman |
| Aromatic C=C | Stretching | 1600-1450 | IR, Raman |
X-Ray Crystallography for Solid-State Structure Determination and Conformational Insights
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the fluoroacetyl group relative to the benzonitrile ring and provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.
Chromatographic Techniques for Purity Assessment and Isolation in Research Samples (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of research samples of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation of the target compound from any impurities. Detection is typically achieved using a UV detector, monitoring at a wavelength where the benzonitrile chromophore absorbs strongly (around 254 nm). The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration.
Gas Chromatography (GC): Due to its likely volatility, Gas Chromatography could also be employed for purity assessment. A non-polar or moderately polar capillary column would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). The retention time would serve as an identifier, and the peak area would quantify its purity. GC-MS would provide the added benefit of confirming the mass of the eluted compound.
Strategic Utility of 3 2 Fluoroacetyl Benzonitrile in Advanced Organic Synthesis Research
Precursor for Complex Fluorinated Organic Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. researchgate.net 3-(2-Fluoroacetyl)benzonitrile serves as an exemplary starting material for the construction of more elaborate fluorine-containing molecular frameworks. The α-fluoroketone functionality is a key reactive handle for building molecular complexity.
Research into α-fluorinated ketones and related esters has demonstrated their utility in synthesizing structurally diverse molecules, including chiral fluorinated amino acids. researchgate.net The ketone can undergo a variety of transformations, such as aldol (B89426) reactions, Mannich-type reactions, and reductions, to generate new stereocenters adjacent to the fluorine-bearing carbon. For instance, asymmetric amination of α-fluoro-β-ketoesters, a structure closely related to this compound, provides access to α-fluoro-α-amino acids, which are valuable components in peptide and drug design. researchgate.net The presence of the fluoroacetyl group allows for the direct incorporation of a fluoromethyl or a related fluorinated alkylidene group into larger, more intricate scaffolds, making it a powerful tool for drug discovery and development programs.
Building Block for Novel Heterocyclic Chemistry Research
Heterocyclic compounds form the core of a vast number of pharmaceuticals and agrochemicals. ethernet.edu.et this compound is an ideal precursor for a multitude of heterocyclic systems due to its dual reactive sites. Both the α-fluoroketone and the benzonitrile (B105546) groups can participate in cyclization and cycloaddition reactions to yield a variety of ring systems. researchgate.net
The α-fluoro-β-ketonitrile substructure is particularly reactive. An efficient synthesis of novel 4-fluoro-2H-pyrazol-3-ylamines has been described through the reaction of an acyl chloride with fluoroacetonitrile (B113751) to form an α-fluoro-β-ketonitrile intermediate, which subsequently undergoes ring closure with hydrazine. tandfonline.com Applying this protocol, this compound could be readily converted into a substituted 4-fluoropyrazolylamine.
Furthermore, the benzonitrile group is a well-established synthon for heterocycle synthesis. It can undergo [3+2] cycloaddition with azides to produce tetrazoles or participate in transition-metal-catalyzed reactions to form other nitrogen-containing heterocycles. researchgate.net The combination of these reactive moieties in a single molecule allows for stepwise or tandem reactions to construct complex, polycyclic, and fluorinated heterocyclic systems. For example, a palladium-catalyzed [4+2] annulation using α-fluoro-β-ketoesters has been shown to produce 3-fluoropiperidines, highlighting a potential pathway for this compound to form analogous six-membered rings. nih.gov
| Reacting Moiety | Reagent(s) | Resulting Heterocycle | Reaction Type | Reference |
|---|---|---|---|---|
| α-Fluoro-β-ketonitrile | Hydrazine (NH₂NH₂) | 4-Fluoro-pyrazolylamine | Condensation / Cyclization | tandfonline.com |
| Benzonitrile | Sodium Azide (NaN₃) | Tetrazole | [3+2] Cycloaddition | researchgate.net |
| α-Fluoroketone | Cyclic Carbamate / Pd Catalyst | 3-Fluoropiperidine (analogous) | [4+2] Annulation | nih.gov |
| α-Fluoroketone | Thiosemicarbazide | Thiazolidin-4-one (analogous) | Condensation / Cyclization | researchgate.net |
Ligand Precursor in Catalysis Research and Development
The design and synthesis of novel ligands are crucial for advancing transition metal catalysis. umich.edu this compound possesses structural features that make it an attractive precursor for new ligand architectures. The benzonitrile group itself can act as a labile ligand in coordination complexes, facilitating the synthesis of catalytic intermediates. wikipedia.org For example, palladium chloride forms complexes with benzonitrile, such as PdCl₂(PhCN)₂, which are valuable starting materials in catalysis because the benzonitrile ligand is easily displaced by stronger ligands. wikipedia.org
More significantly, the nitrile functionality can be chemically transformed into more robust coordinating groups. The conversion of nitriles to 5-substituted 1H-tetrazoles via cycloaddition with azides is a common strategy in medicinal chemistry and materials science, and these tetrazole rings are also effective coordinating units in ligand design. This transformation provides a pathway to incorporate a metal-binding site into the molecule. The hydration of the nitrile group to an amide, often achieved with ruthenium-based catalysts, presents another route to modify the molecule's coordinating properties. d-nb.info The ketone moiety offers an additional site for modification, allowing for the creation of bidentate or multidentate ligands that can form stable chelate complexes with transition metals, enhancing catalytic activity and selectivity.
Intermediate in the Synthesis of Intricate Molecular Architectures
Beyond heterocycles, this compound is a valuable intermediate for assembling complex acyclic and carbocyclic structures. The field of organic synthesis often relies on versatile building blocks that can undergo predictable, high-yield transformations to construct elaborate molecular frameworks. acs.org
The α-fluoroketone unit can participate in classic carbon-carbon bond-forming reactions. For instance, Knoevenagel condensation of β-ketonitriles with aldehydes yields α,β-unsaturated products that are key intermediates for subsequent reactions like Michael additions and Diels-Alder cycloadditions. mdpi.com This allows for the extension of the carbon skeleton and the introduction of new functional groups and stereocenters.
Additionally, the ketone can undergo oxidation reactions, such as the Baeyer-Villiger oxidation, which converts ketones to esters. beilstein-journals.org This reaction, when applied to this compound, would yield an ester, providing a different set of reactive possibilities for further elaboration into complex natural product analogues or other target molecules. The ability to selectively manipulate either the ketone or the nitrile functionality allows for a stepwise approach to building intricate architectures with precise control over the final structure.
Application in Method Development for Targeted Fluorination Reactions
The synthesis of this compound is itself an application of modern targeted fluorination methods. The development of new techniques for the selective introduction of fluorine atoms, particularly for applications like Positron Emission Tomography (PET), is an active area of research. diva-portal.orggoogle.com PET radioligands, such as the complex benzonitrile derivative [¹⁸F]SP203, require efficient late-stage fluorination methods. researchgate.net
The preparation of this compound would typically be achieved through the direct electrophilic fluorination of the parent ketone, 3-acetylbenzonitrile. This transformation commonly employs N-F reagents, such as Selectfluor® (F-TEDA-BF₄), which are designed to deliver an electrophilic fluorine atom to a nucleophilic carbon, such as an enol or enolate derived from the ketone. nih.gov The development and optimization of these reactions, including catalyst systems and reaction conditions, are critical to achieving high yields and selectivities. Studying the synthesis of molecules like this compound contributes to the broader understanding and refinement of fluorination methodologies, which are essential for the production of fluorinated pharmaceuticals and diagnostic agents. researchgate.netumich.edu
Future Research Directions and Unexplored Avenues for 3 2 Fluoroacetyl Benzonitrile
Exploration of Photocatalytic and Electrocatalytic Transformations
The fields of photocatalysis and electrocatalysis offer green, energy-efficient methods for chemical transformations under mild conditions. rsc.org The 3-(2-fluoroacetyl)benzonitrile molecule presents several functional groups amenable to such reactions, which remain largely unexplored.
Future research could focus on leveraging the electron-withdrawing nature of the nitrile and fluoroacetyl groups to facilitate transformations on the aromatic ring. For instance, photocatalytic C-H functionalization, a rapidly developing area, could be investigated to introduce new substituents onto the benzonitrile (B105546) core. beilstein-journals.org Similarly, electrocatalytic methods, particularly paired electrolysis where both anodic and cathodic reactions are used to synthesize valuable products, could be employed for novel transformations. acs.org
The ketone moiety is a prime target for photocatalytic or electrocatalytic reduction to the corresponding alcohol, potentially with high chemo- and stereoselectivity. Inspired by the photocatalytic activation of other benzonitrile derivatives, studies could explore the single-electron reduction of this compound to generate radical intermediates, paving the way for novel C-C bond-forming reactions. uni-regensburg.de Electrocatalytic methods using N-oxyl compounds as mediators could also be explored for the selective oxidation of substrates using the fluoroacetyl group as a directing or activating handle. nih.gov
Table 1: Potential Photocatalytic and Electrocatalytic Reactions for this compound
| Reaction Type | Target Group | Potential Transformation | Rationale |
| Photocatalysis | Aromatic Ring | C-H Arylation/Alkylation | Activation by electron-withdrawing groups. beilstein-journals.org |
| Fluoroacetyl Group | Reduction to Chiral Alcohol | Generation of valuable chiral building blocks. | |
| Benzonitrile Group | Fragmentation/Cycloaddition | Generation of reactive intermediates. uni-regensburg.de | |
| Electrocatalysis | Fluoroacetyl Group | Pinacol Coupling | Dimerization to form C-C bonds. |
| Aromatic Ring | Reductive Thiolation | C-S bond formation via paired electrolysis. acs.org | |
| Entire Molecule | C-H Activation | Regioselective functionalization. rsc.org |
Development of Asymmetric Synthesis Routes Utilizing the Compound as a Chiral Precursor
The prochiral ketone within the fluoroacetyl group is an ideal starting point for asymmetric synthesis. Its reduction can generate a chiral α-fluoroalcohol, a valuable synthon for pharmaceuticals and agrochemicals. Future work should focus on developing highly efficient and stereoselective catalytic methods for this transformation.
Several established strategies could be adapted for this purpose:
Catalyst-Controlled Reduction: Employing chiral catalysts, such as those based on Ruthenium or Rhodium with chiral ligands, for the asymmetric transfer hydrogenation of the ketone.
Reagent-Controlled Methods: Using chiral reducing agents, like chiral boranes or aluminum hydrides, to achieve high enantiomeric excess. du.ac.in
Auxiliary-Controlled Synthesis: The ketone could be converted into a chiral imine or enamine, followed by a diastereoselective reduction and subsequent removal of the chiral auxiliary. This approach has proven successful in the synthesis of complex molecules like Apremilast. mdpi.com
Once the chiral alcohol is obtained, it can serve as a versatile precursor. For example, it could be used in the synthesis of fluorinated amino acids, which are of significant interest in peptide and protein engineering. beilstein-journals.org The resulting chiral center could direct subsequent reactions on the molecule, enabling the synthesis of a diverse library of enantiomerically pure compounds. du.ac.in
Investigation of Solid-State Reactivity and Transformations
Organic solid-state chemistry, which studies reactions in crystalline or amorphous solid phases, often provides unique reactivity and selectivity compared to solution-phase chemistry, frequently with high atom economy and reduced waste. researchgate.net The solid-state behavior of this compound is completely unexplored.
Initial research should involve crystallizing the compound and determining its molecular packing arrangement via single-crystal X-ray diffraction. The crystal packing will dictate intermolecular interactions and the feasibility of topochemical reactions. researchgate.net Analogous studies on benzonitrile oxides have shown that different polymorphs can yield different solid-state dimerization products, highlighting the critical role of the crystal lattice. acs.org
Future investigations could include:
Solid-State Photochemistry: The ketone moiety is a chromophore that could undergo Norrish-type reactions upon UV irradiation in the solid state, potentially leading to novel cyclized or fragmented products.
Gas-Solid Reactions: The reactivity of crystalline this compound with various gases (e.g., ammonia (B1221849) for imine formation, hydrogen for reduction) could be explored. Such reactions can be highly efficient and selective. researchgate.net
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) could be used to study thermally induced phase transformations and solid-state reactions, such as polymerization or rearrangement, upon heating. acs.org
Integration into Materials Science Research as a Synthetic Monomer or Building Block
The combination of a rigid aromatic ring, a polar nitrile group, and a reactive fluoroacetyl moiety makes this compound an attractive candidate for the synthesis of advanced functional materials. Benzonitrile derivatives have been successfully incorporated into conjugated polymers for applications in organic electronics. nih.govresearchgate.net
Future research could adapt the molecule for use as a monomer in polymerization reactions:
Condensation Polymerization: The ketone functionality can react with diamines to form polyimines (Schiff base polymers), which have applications in chemosensors and catalysis.
Cross-Coupling Polymerization: The benzonitrile ring could be first functionalized with halogens (e.g., bromine) to create a monomer suitable for polymerization reactions like Suzuki or Stille coupling. This is a common strategy for producing conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The electron-withdrawing nitrile and fluoroacetyl groups would significantly influence the electronic properties (e.g., HOMO/LUMO levels) of the resulting polymer.
The compound could also serve as a building block for creating covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), where the nitrile and carbonyl groups can act as coordinating sites for metal ions or as reactive sites for framework construction.
Interdisciplinary Research Opportunities within the Broader Chemical Sciences
The unique features of this compound make it a candidate for research that bridges traditional chemical disciplines.
Chemical Biology and Medicinal Chemistry: The α-fluoroketone motif is a known pharmacophore that can act as an inhibitor of certain enzymes, such as cysteine proteases. This opens the door to investigating the compound's biological activity. Furthermore, the presence of a fluorine atom makes it an ideal candidate for conversion into an 18F-labeled radiotracer for Positron Emission Tomography (PET) imaging, similar to other fluorinated benzonitrile compounds used to image receptors in the brain. nih.gov
Agrochemical Science: Fluorinated benzonitriles are an established class of compounds in agrochemical research. The potential herbicidal or pesticidal properties of this compound and its derivatives warrant investigation.
Supramolecular Chemistry: The nitrile and carbonyl functionalities can participate in hydrogen bonding or coordination with metal ions. This could be exploited to design and construct novel supramolecular assemblies, such as coordination polymers or self-healing gels, as has been demonstrated with other flexible benzonitrile molecules. researchgate.net
Catalysis Science: Following conversion to a chiral entity, as described in section 7.2, the molecule could be further elaborated into a chiral ligand. For instance, the nitrile group could be reduced to an aminomethyl group, and the alcohol could be converted to a phosphine, creating a novel P,N-ligand for asymmetric catalysis, an approach that has been successful with other chiral scaffolds. nih.gov
Q & A
Q. What synthetic challenges arise in scaling up this compound for industrial research?
- Methodological Answer : Large-scale fluorination requires specialized equipment (e.g., Hastelloy reactors) to handle HF byproducts. Continuous-flow systems with in-line purification (e.g., scavenger resins) improve safety and yield. Process analytical technology (PAT) monitors intermediates in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
